A Technical Guide to the Physicochemical Properties and Medicinal Chemistry Relevance of the 6,6-Dimethyl-5-oxa-8-azaspiro[3.5]nonane Scaffold
A Technical Guide to the Physicochemical Properties and Medicinal Chemistry Relevance of the 6,6-Dimethyl-5-oxa-8-azaspiro[3.5]nonane Scaffold
Introduction: The Rise of Spirocyclic Scaffolds in Modern Drug Discovery
In the contemporary landscape of medicinal chemistry, the pursuit of novel molecular architectures that confer advantageous drug-like properties is relentless. The over-reliance on flat, aromatic systems has often led to challenges in achieving desirable absorption, distribution, metabolism, and excretion (ADME) profiles. Consequently, there is a growing emphasis on three-dimensional (3D) scaffolds that can explore new chemical space and improve physicochemical parameters.[1][2] Spirocycles, characterized by two rings sharing a single atom, have emerged as a powerful strategy to instill this 3D character, often leading to enhanced solubility and metabolic stability.[1][3]
This guide focuses on the 6,6-dimethyl-5-oxa-8-azaspiro[3.5]nonane scaffold, a unique architecture combining the benefits of a spirocyclic piperidine with a 3,3-disubstituted oxetane ring. The oxetane moiety, a four-membered oxygen-containing heterocycle, is increasingly recognized for its ability to serve as a polar surrogate for gem-dimethyl or carbonyl groups.[3][4][5] Its incorporation can profoundly enhance aqueous solubility, modulate lipophilicity, and improve metabolic stability.[4][6] This document provides an in-depth analysis of the predicted physicochemical properties of the 6,6-dimethyl-5-oxa-8-azaspiro[3.5]nonane core, a plausible synthetic pathway, and its potential applications for researchers and drug development professionals.
Predicted Physicochemical Properties
Direct experimental data for the 6,6-dimethyl-5-oxa-8-azaspiro[3.5]nonane scaffold is not extensively available in public literature. However, by leveraging data from analogous structures and the well-documented effects of its constituent motifs, we can forecast its key physicochemical properties. The oxetane ring, in particular, is known to be a "hydrophilic sister" to the gem-dimethyl group, suggesting that this scaffold will exhibit improved solubility over a purely carbocyclic analog.[6]
| Property | Predicted Value/Characteristic | Rationale and Supporting Evidence |
| Molecular Weight | 171.25 g/mol | Calculated based on the molecular formula C9H19NO. |
| logP (Lipophilicity) | 0.8 - 1.5 | The related 6,6-dimethyl-7-oxa-1-azaspiro[3.5]nonane has a predicted XlogP of 0.8.[7] The presence of the oxetane is known to lower logP/logD compared to gem-dimethyl or carbonyl analogs, enhancing hydrophilicity.[3][8] |
| pKa (Basicity) | 8.5 - 9.5 | The oxetane motif is known to attenuate the basicity of adjacent amines.[8][9] Therefore, the pKa of the piperidine nitrogen is expected to be lower than that of a simple N-alkyl piperidine (typically ~10-11). |
| Aqueous Solubility | High | The substitution of a gem-dimethyl group with an oxetane can increase aqueous solubility by a factor of 4 to over 4000.[4] The polar nature of the oxetane ring significantly contributes to this property.[5] |
| Metabolic Stability | High | 3,3-disubstituted oxetanes are validated surrogates for gem-dimethyl groups, often used to block metabolically weak C-H spots without increasing lipophilicity.[8] Spirocyclic structures, in general, tend to exhibit greater metabolic stability.[3] |
| Hydrogen Bond Acceptors | 2 (Oxygen and Nitrogen) | The oxygen atom of the oxetane and the nitrogen of the piperidine can act as hydrogen bond acceptors, which is a crucial feature for molecular recognition at biological targets. |
| Chemical Stability | Stable at pH 1-10 | Spirocycles incorporating oxetanes have been shown to be stable across a wide pH range.[3] The 3,3-disubstitution pattern on the oxetane ring confers the highest stability.[9] |
Bioisosteric Relationships and Structural Insights
The 6,6-dimethyl-5-oxa-8-azaspiro[3.5]nonane scaffold can be conceptualized as a bioisosteric replacement for several common motifs in medicinal chemistry. This "scaffold hopping" capability is one of its most attractive features.
Caption: Bioisosteric relationships of the spiro-oxetane scaffold.
Proposed Synthetic Pathway
While a specific synthesis for 6,6-dimethyl-5-oxa-8-azaspiro[3.5]nonane is not readily found in the literature, a plausible route can be designed based on established methods for constructing spirocyclic oxetanes and piperidines. The following protocol outlines a potential multi-step synthesis.
Workflow for Synthesis
Caption: Proposed synthetic workflow for the target scaffold.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of 2,2'-(6,6-dimethyl-5-oxaspiro[3.5]nonane-8,8-diyl)bis(ethan-1-ol) (Intermediate A)
-
Rationale: This initial step creates the core piperidine ring with the necessary gem-dimethyl group and pendant ethyl-alcohol arms for subsequent oxetane formation.
-
To a solution of a suitably protected 4-piperidone, add methylmagnesium bromide (2.2 equivalents) at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction carefully with saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate, dry over sodium sulfate, and concentrate under reduced pressure.
-
The resulting diol is then subjected to a one-pot mesylation and ring closure to form the oxetane ring, a method adapted from similar syntheses.[10]
Step 2: N-Benzylation and Cyclization (Intermediate B)
-
Rationale: The diol from the previous step is converted to a leaving group, followed by cyclization with a protected amine to form the spirocyclic core.
-
To a solution of Intermediate A in dichloromethane, add triethylamine (2.5 equivalents) and cool to 0°C.
-
Add methanesulfonyl chloride (2.2 equivalents) dropwise and stir for 2 hours.
-
In a separate flask, prepare a solution of benzylamine (1.0 equivalent) and a non-nucleophilic base like diisopropylethylamine in a high-boiling polar aprotic solvent (e.g., DMF).
-
Add the crude dimesylate solution to the benzylamine solution and heat to 80-100°C for 12-24 hours.
-
Cool the reaction, dilute with water, and extract with an organic solvent. Purify by column chromatography.
Step 3: Deprotection to Yield Final Scaffold
-
Rationale: The final step removes the benzyl protecting group to yield the free secondary amine of the target scaffold.
-
Dissolve Intermediate B in methanol or ethanol.
-
Add a catalytic amount of 10% Palladium on carbon.
-
Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) for 12-24 hours at room temperature.[11]
-
Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate under reduced pressure to yield the final 6,6-dimethyl-5-oxa-8-azaspiro[3.5]nonane.
Applications in Drug Development
The 6,6-dimethyl-5-oxa-8-azaspiro[3.5]nonane scaffold is a highly attractive building block for medicinal chemistry programs targeting a wide range of diseases.[5] Its inherent properties make it suitable for:
-
Improving ADME Profiles: Its predicted high solubility and metabolic stability can be leveraged to optimize lead compounds with poor pharmacokinetic properties.[8]
-
CNS-Targeted Agents: The ability to modulate pKa and increase polarity while maintaining a relatively low molecular weight could be advantageous for designing brain-penetrant drugs, where avoiding P-glycoprotein efflux is critical.[5]
-
Scaffold Hopping and Novel IP: As a bioisostere for common motifs like morpholine, it allows for the creation of novel chemical entities with potentially improved properties and a distinct intellectual property position.[3][12]
-
Probing Chemical Space: The rigid, three-dimensional structure provides well-defined exit vectors for substituents, enabling precise exploration of protein binding pockets.[6]
Conclusion
The 6,6-dimethyl-5-oxa-8-azaspiro[3.5]nonane scaffold represents a convergence of several validated strategies in modern medicinal chemistry for improving drug-like properties. By combining the 3D-richness of a spirocycle with the solubility-enhancing and metabolically robust nature of a disubstituted oxetane, it offers a compelling framework for the development of next-generation therapeutics. While direct experimental data remains to be published, the foundational principles and data from analogous systems strongly support its potential as a valuable tool for drug discovery professionals.
References
-
Wuitschik, G., Carreira, E. M., Wagner, B., Fischer, H., Parrilla, I., Schuler, F., Rogers-Evans, M., & Müller, K. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(8), 3227–3246. [Link]
-
Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Spirocyclic Oxetanes: Synthesis and Properties. Angewandte Chemie International Edition, 47(24), 4512-4515. [Link]
-
Penny, M. R. (2017). Spirocycles in Drug Discovery. Spirochem. [Link]
-
Stepan, A. F., Subramanyam, C., Efremov, I. V., Dutra, J. K., O'Donnell, C. J., Di, L., & Kormos, B. L. (2012). Applications of oxetanes in drug discovery and medicinal chemistry. Future Medicinal Chemistry, 4(12), 1503–1525. [Link]
-
Capriati, V., Degennaro, L., & Luisi, R. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12489–12513. [Link]
-
Chemspace. 3-{6,6-dimethyl-5-oxa-8-azaspiro[3.5]nonane-8-carbonyl}-6H,7H,8H,9H,10H,12H-azepino[2,1-b]quinazolin-12-one. [Link]
-
Semantic Scholar. S1 Supporting Information Oxa-spirocycles: synthesis, properties and applications. [Link]
-
NextSDS. 6,6-dimethyl-2,5-dioxa-8-azaspiro[3.5]nonane. [Link]
-
TBC. (2015). Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. Molecules, 20(8), 13863-13874. [Link]
-
Hassankhani, A., & Hosseyni-Tabar, M. (2025). One-pot three-component synthesis of azaspirononatriene derivatives. Scientific Reports, 15(1), 1-12. [Link]
- Google Patents. (2021).
-
PubChem. 6-Oxo-5-azaspiro[3.5]nonane-2-carboxylic acid. [Link]
-
MolPort. 6,6-dimethyl-5-oxa-2-azaspiro[3.5]nonane;hydrochloride. [Link]
-
ChemRxiv. (2023). Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks. [Link]
- Google Patents. (2021). Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof.
-
ResearchGate. (2025). An improved synthesis of 2-oxa-7-azaspiro[3][8]nonane and analogs as novel reagents in medicinal chemistry. [Link]
-
Yennawar, H. P., & Silverberg, L. J. (2019). 6,7-Diphenyl-5-thia-7-azaspiro[2.6]nonan-8-one 5,5-dioxide. IUCrData, 4(12), x191338. [Link]
-
Semantic Scholar. (2023). Oxetanes in Drug Discovery Campaigns. [Link]
-
PubChemLite. 6,6-dimethyl-7-oxa-1-azaspiro[3.5]nonane. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. PubChemLite - 6,6-dimethyl-7-oxa-1-azaspiro[3.5]nonane (C9H17NO) [pubchemlite.lcsb.uni.lu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. mdpi.com [mdpi.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. researchgate.net [researchgate.net]
